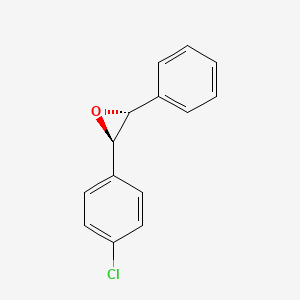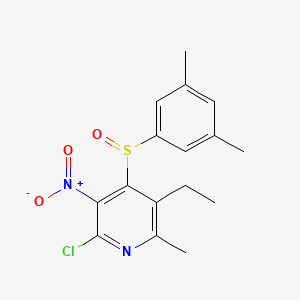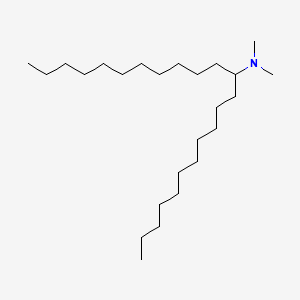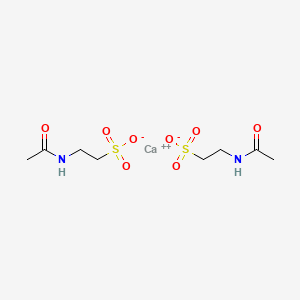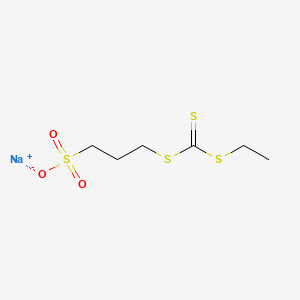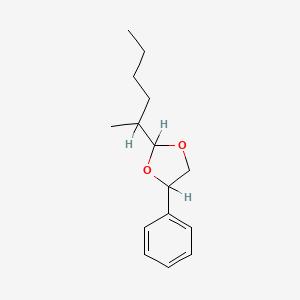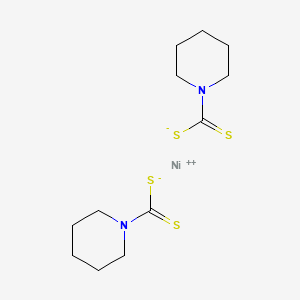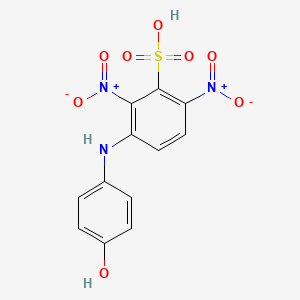
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid is a complex organic compound characterized by the presence of a hydroxyphenyl group, amino group, and dinitrobenzenesulphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid typically involves the nitration of 4-aminophenol followed by sulfonation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective nitration and sulfonation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the nitration of 4-aminophenol to form 4-nitroaniline. This intermediate is then subjected to further nitration and sulfonation to yield the final product. The process requires careful control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like chlorosulfonic acid and sulfur trioxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid involves its interaction with molecular targets and pathways:
Antioxidant Activity: The phenolic group confers significant antioxidative potential, modulating oxidative stress pathways.
Anticancer Activity: The compound exerts its effects by reducing cell viability and suppressing cell migration, potentially through the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Comparison with Similar Compounds
Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic acid: Known for its antioxidant and anticancer properties.
4-Hydroxyphenylacetic acid: Exhibits similar antioxidative properties and is used in various biological applications.
Uniqueness
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid is unique due to its combination of hydroxyphenyl, amino, and dinitrobenzenesulphonic acid moieties, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
94094-80-1 |
|---|---|
Molecular Formula |
C12H9N3O8S |
Molecular Weight |
355.28 g/mol |
IUPAC Name |
3-(4-hydroxyanilino)-2,6-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H9N3O8S/c16-8-3-1-7(2-4-8)13-9-5-6-10(14(17)18)12(24(21,22)23)11(9)15(19)20/h1-6,13,16H,(H,21,22,23) |
InChI Key |
YFPQLLJMKAPUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



